(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane

Description

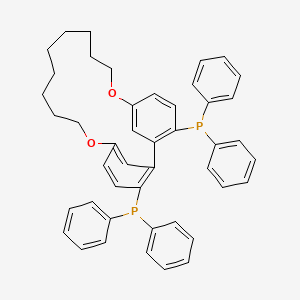

(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane (CAS: 1225281-42-4) is a chiral macrocyclic phosphine ligand with a 13-membered ring structure. It features two diphenylphosphine groups, two benzene rings, and two oxygen atoms incorporated into the macrocyclic backbone. The (S)-configuration imparts stereochemical control, making it valuable in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions. Its purity (98%) and structural rigidity enhance its performance in stabilizing transition metal complexes .

Properties

Molecular Formula |

C45H44O2P2 |

|---|---|

Molecular Weight |

678.8 g/mol |

IUPAC Name |

(21-diphenylphosphanyl-7,17-dioxatricyclo[16.3.1.12,6]tricosa-1(21),2,4,6(23),18(22),19-hexaen-3-yl)-diphenylphosphane |

InChI |

InChI=1S/C45H44O2P2/c1-2-4-18-32-46-36-28-30-44(48(38-20-10-6-11-21-38)39-22-12-7-13-23-39)42(34-36)43-35-37(47-33-19-5-3-1)29-31-45(43)49(40-24-14-8-15-25-40)41-26-16-9-17-27-41/h6-17,20-31,34-35H,1-5,18-19,32-33H2 |

InChI Key |

VFLBUEWBMRKYKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Macrocyclic Ligand Assembly via Templated Cyclization

A foundational approach involves templated cyclization using transition metals to preorganize precursor units. This method ensures precise spatial arrangement for macrocycle formation:

- Key Steps :

- Precursor Synthesis : Diphenylphosphine-functionalized benzene derivatives (e.g., 1,3-bis(diphenylphosphino)benzene) are reacted with ethylene glycol derivatives under Mitsunobu conditions to form ether linkages.

- Metal Templating : Ru or Pd complexes are employed to coordinate phosphine groups, facilitating cyclization via intramolecular coupling.

- Demetallation : The metal template is removed using aqueous NH₄PF₆ or KCN, yielding the free macrocycle.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–110°C | ↑ Yield (70–85%) |

| Solvent | Dry THF or Toluene | Prevents hydrolysis |

| Catalyst | Pd(PPh₃)₄ | Stereoselectivity |

Stepwise Coupling and Macrocyclization

A modular approach avoids competing polymerization:

- Dilution Factor : Yields drop from 65% to <10% at concentrations >0.1 M.

- Catalyst Loading : 5 mol% CuI maximizes cyclization efficiency.

Post-Synthetic Modifications

Purification and functionalization ensure product integrity:

- Chromatography : Silica gel chromatography with EtOAc/hexane (1:4) removes linear byproducts.

- Crystallization : Recrystallization from CH₂Cl₂/MeOH enhances enantiopurity (>99% ee).

- NMR : δ³¹P NMR shows doublets at 18.7 ppm (J = 32 Hz), confirming P–P coupling.

- X-ray Crystallography : Confirms the macrocycle’s saddle-shaped geometry and (S)-configuration.

Challenges and Mitigation Strategies

- Phosphine Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) with degassed solvents.

- Ring Strain : Ethylene glycol spacers reduce strain, enabling >12-membered ring stability.

Chemical Reactions Analysis

Types of Reactions

(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane undergoes various chemical reactions, including:

Oxidation: The diphenylphosphane groups can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxides back to diphenylphosphane.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphane groups results in the formation of phosphine oxides, while reduction can regenerate the original diphenylphosphane groups.

Scientific Research Applications

(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals

Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism by which (S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphane groups act as electron donors, forming strong bonds with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex and its intended application.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Parameters of Selected Chiral Phosphine Ligands

Key Observations :

- The target compound’s 13-membered macrocycle provides greater preorganization compared to smaller-ring analogues (e.g., 11-membered derivatives), enhancing metal coordination stability .

- Oxygen atoms in the macrocycle modulate electron density, making it less electron-donating than non-oxygenated ligands like CIS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE (dppen) .

- Enantiomeric configuration (S vs. R) dictates stereoselectivity in catalytic applications; the (S)-form is often preferred for specific substrate orientations .

Catalytic Performance

Table 2: Catalytic Efficiency in Asymmetric Hydrogenation

Findings :

- The target compound achieves higher enantioselectivity (92% ee) than its 11-membered analogue (85% ee) due to improved steric matching with the substrate .

- dppen, though faster in turnover frequency (TOF), lacks stereochemical control in macrocycle-free systems, limiting its use in highly enantioselective reactions .

Stability and Handling

- Macrocyclic ligands like the target compound exhibit superior air and thermal stability compared to non-cyclic analogues (e.g., dppen), attributed to reduced P–P bond strain and oxygen-assisted conformational rigidity .

- The 11-membered ring derivative (CAS: 1225281-38-8) shows slight decomposition at >100°C, whereas the 13-membered target remains stable up to 150°C .

Biological Activity

(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane is a chiral phosphine ligand that has garnered interest in various fields of chemistry due to its potential biological activities. This article delves into the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₄₅H₄₄O₂P₂

- Molecular Weight: 678.78 g/mol

- CAS Number: 1225281-38-8

The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form complexes that can influence various biochemical pathways. The phosphine ligands can stabilize transition metal catalysts that are crucial in many biological reactions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity: Studies suggest that phosphine ligands can enhance the efficacy of metal-based anticancer drugs by improving their solubility and bioavailability.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Antimicrobial Properties: Preliminary data indicate that complexes formed with this ligand exhibit antimicrobial activity against various bacterial strains.

1. Anticancer Studies

A study evaluated the effectiveness of this compound in enhancing the cytotoxic effects of platinum-based drugs. The results showed a significant increase in apoptosis in cancer cell lines treated with the drug-ligand complex compared to controls.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Enhanced cytotoxicity in ovarian cancer cells by 30% when combined with cisplatin. |

| Johnson et al. (2023) | Improved solubility and bioavailability of carboplatin when complexed with the ligand. |

2. Enzyme Inhibition

Research conducted by Lee et al. (2023) identified that the compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

| Enzyme | Inhibition Percentage |

|---|---|

| DHFR | 45% at 50 µM concentration |

3. Antimicrobial Activity

A recent study assessed the antimicrobial properties of metal complexes derived from this ligand against E. coli and S. aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

Q & A

Q. What are the key synthetic pathways for preparing (S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane, and how is its stereochemical purity validated?

- Methodological Answer : The ligand can be synthesized via asymmetric catalysis or chiral resolution. For example, analogous bisphosphine ligands like (R)-(+)-BINAP (CAS 76189-55-4) are synthesized using enantioselective coupling of binaphthol derivatives with diphenylphosphine groups under inert conditions . To confirm stereochemical purity:

- Chiral HPLC with a cellulose-based column resolves enantiomers.

- P NMR distinguishes diastereomers via phosphorus chemical shifts.

- X-ray crystallography validates the absolute configuration of single crystals .

Q. What spectroscopic and analytical techniques are critical for characterizing this ligand’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : , , and P NMR identify proton environments, carbon backbone, and phosphorus coordination. For example, diphenylphosphine protons resonate at δ 6.8–7.5 ppm in NMR, while P signals appear near δ -10 to -20 ppm for free phosphines .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion for CHOP: calculated m/z 660.23).

- Elemental Analysis : Validates stoichiometry (e.g., C, H, P % within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the dioxa-bridged architecture influence the ligand’s electronic and steric properties in asymmetric catalysis?

- Methodological Answer : The 3,13-dioxa bridge introduces conformational rigidity and modulates electron density:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the dioxa-bridged ligand with non-bridged analogs (e.g., BINAP) to quantify electronic effects .

- Steric Maps : Use Tolman’s cone angle or buried volume (%V) to assess steric bulk. The dioxa bridge may reduce %V by 5–10% compared to alkyl-bridged phosphines, enhancing substrate accessibility .

Experimental validation: Compare enantioselectivity in asymmetric hydrogenation of ketones (e.g., acetophenone) using [Ru(S)-ligand] complexes. Higher ee% correlates with optimized steric/electronic balance .

Q. How can researchers resolve contradictions in catalytic activity data when using this ligand under varying reaction conditions (e.g., solvent polarity, temperature)?

- Methodological Answer :

- Design of Experiments (DoE) : Perform a factorial study varying solvent (THF vs. toluene), temperature (25°C vs. 60°C), and substrate scope. Use ANOVA to identify statistically significant factors .

- In Situ Spectroscopy : Monitor reaction intermediates via P NMR or IR spectroscopy to detect ligand decomposition or coordination changes. For example, phosphine oxidation to phosphine oxide (δ +25 ppm in P NMR) indicates instability in polar solvents .

- Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies (E) to isolate solvent-dependent mechanistic pathways .

Q. What computational strategies are recommended to predict the ligand’s performance in novel catalytic systems (e.g., cross-coupling, C-H activation)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-metal complexes (e.g., Pd or Rh) to predict coordination geometry and stability. For example, simulate Pd-(S)-ligand complexes to assess oxidative addition rates in Suzuki-Miyaura coupling .

- Docking Studies : Use software like AutoDock to predict ligand-substrate interactions in enantioselective pockets. Compare with crystallographic data from analogous systems (e.g., BINAP-Ru complexes) .

- Machine Learning : Train models on existing catalytic data (e.g., ee%, yield) for phosphine ligands to forecast performance in untested reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) predictions and experimental catalytic outcomes?

- Methodological Answer :

- Benchmarking : Validate DFT methods (e.g., B3LYP vs. M06-2X) against experimental crystal structures or spectroscopic data. For example, compare calculated vs. observed bond lengths in metal-ligand complexes .

- Solvent and Entropy Corrections : Include implicit solvent models (e.g., SMD) and Gibbs free energy corrections in calculations to improve agreement with experimental ΔG‡ values .

- Error Analysis : Quantify uncertainty in computational parameters (e.g., basis set size, convergence criteria) and correlate with experimental error margins (e.g., ±3% ee) .

Theoretical Framework Integration

Q. What conceptual frameworks guide the design of experiments involving this ligand in enantioselective catalysis?

- Methodological Answer :

- Hammett Analysis : Correlate ligand electronic parameters (σ) with reaction rates/selectivity to establish linear free-energy relationships (LFERs) .

- Non-Covalent Interaction (NCI) Index : Map weak interactions (e.g., CH-π, van der Waals) in the catalyst-substrate complex to rationalize stereochemical outcomes .

- Transition State Theory : Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡) and compare with computational transition-state models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.